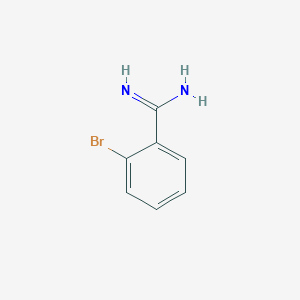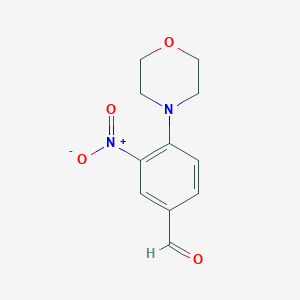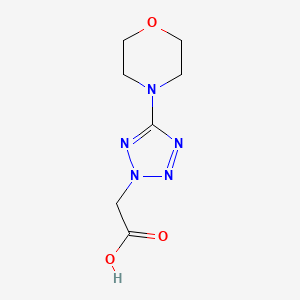
2-Bromo-benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-benzamidine” is a chemical compound with the molecular formula C7H7BrN2. It has a molecular weight of 199.04788 g/mol . The structure of this molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2-Bromo-benzamidine molecule contains a total of 17 bonds. There are 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, and 1 primary amine .
Synthesis Analysis
The synthesis of “2-Bromo-benzamidine” and similar compounds has been studied extensively. For instance, a study reported a simple process to synthesize and separate 2-phenylbenzimidazole derivatives with high yield and efficiency . The reaction of benzamidines with 2-bromo- and 2-iodobenzaldehydes catalyzed by the CuI/L-proline system has also been studied .
Molecular Structure Analysis
The 2D chemical structure image of 2-Bromo-benzamidine is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 2-Bromo-benzamidine is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
The reaction of benzamidines with 2-bromo- and 2-iodobenzaldehydes catalyzed by the CuI/L-proline system has been studied . In this reaction, the amine component is N-arylated with 2-iodobenzamide derivatives through the Ullman coupling, followed by an intramolecular C-H amidation in the presence of copper catalysts .
Physical And Chemical Properties Analysis
“2-Bromo-benzamidine” has a molecular weight of 199.05 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The topological polar surface area is 49.9 Ų .
Scientific Research Applications
Anticancer Research
2-Bromobenzimidamide: has shown promise in anticancer research, particularly in the synthesis of benzimidazole derivatives with potential anticancer activity. These derivatives have been tested against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. The modification of the benzimidazole core structure by introducing different substituents can significantly influence the compound’s bioactivity .
Green Chemistry
In the pursuit of environmentally friendly chemical processes, 2-Bromobenzimidamide plays a role in the green synthesis of benzimidazole derivatives. These processes aim to reduce waste and avoid the use of toxic reagents, making the production of pharmacologically active benzimidazoles more sustainable .
Pharmacological Activities
Beyond its anticancer potential, 2-Bromobenzimidamide is involved in the synthesis of benzimidazole derivatives that exhibit a wide range of pharmacological activities. These include anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties. The versatility of this compound makes it a valuable asset in drug development .
High-Temperature Industrial Applications
The compound’s derivatives have been evaluated for their performance in high-temperature conditions, particularly in the petroleum industry. This involves the development of models to assess the inhibition performance of 2-Bromobenzimidamide derivatives under such extreme conditions .
Therapeutic Agent Synthesis
2-Bromobenzimidamide: is a key precursor in the synthesis of therapeutic agents. Its derivatives are used in the production of a variety of drugs, including antihypertensives, antivirals, proton pump inhibitors, anticonvulsants, and antiparasitics, showcasing its broad applicability in medicinal chemistry .
Organic Synthesis Methodology
The compound is also significant in organic synthesis, where it is used to develop new methodologies for constructing benzimidazole cores. This has implications for the synthesis of complex organic molecules and the discovery of new drugs .
Analytical Chemistry
In analytical chemistry, 2-Bromobenzimidamide derivatives can be used as reagents or indicators due to their specific chemical properties. This allows for the development of new analytical methods for detecting and quantifying various substances .
Material Science
Lastly, the derivatives of 2-Bromobenzimidamide find applications in material science. They can be incorporated into polymers or coatings to impart specific characteristics, such as increased resistance to heat or chemicals .
Future Directions
The development of novel catalytic methods for nucleophilic substitutions has evolved into a flourishing and reviving area of research . This includes the state-of-the-art with respect to SN-methods that are promoted by Lewis bases and points out potential future directions for further innovations .
properties
IUPAC Name |
2-bromobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHUJDNZNWCAMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394524 |
Source


|
| Record name | 2-Bromo-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-benzamidine | |
CAS RN |
92622-81-6 |
Source


|
| Record name | 2-Bromo-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of 2-bromobenzimidamide in the synthesis of 4-aminoquinazolines?
A1: 2-bromobenzimidamide serves as a crucial starting material in the copper-catalyzed synthesis of 4-aminoquinazolines described in the research []. The reaction proceeds through a one-pot, multi-step process:
Q2: What are the advantages of this synthetic approach using 2-bromobenzimidamide compared to other methods?
A2: This copper-catalyzed method using 2-bromobenzimidamide offers several advantages for synthesizing 4-aminoquinazolines:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














